molecular formula C16H18ClN3O5S3 B2451744 Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate CAS No. 921574-31-4

Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate

Cat. No. B2451744
CAS RN: 921574-31-4
M. Wt: 463.97
InChI Key: MJQYYBTVYAYPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18ClN3O5S3 and its molecular weight is 463.97. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate and its derivatives have been investigated for their potential as anticancer agents. Research involving similar compounds, such as ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, has indicated promising anticancer properties. For instance, certain propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer activity, with low IC50 values indicating their potency relative to doxorubicin, a reference anticancer drug (Rehman et al., 2018).

Antituberculosis Activity

Compounds related to this compound have been studied for their activity against Mycobacterium tuberculosis. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).

Antimicrobial Properties

Various derivatives of this compound exhibit antimicrobial activities. Synthesized compounds like ethyl piperidin-4-carboxylate derivatives have been found to possess moderate to significant antibacterial activity against several bacterial strains, including Salmonella typhi, Escherichia coli, and Staphylococcus aureus (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

Research has explored the use of similar compounds in the treatment of Alzheimer’s disease. For instance, derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease, showcasing enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a target in Alzheimer's treatment (Rehman et al., 2018).

properties

IUPAC Name

ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O5S3/c1-2-25-15(22)11-9-26-16(18-11)19-14(21)10-4-3-7-20(8-10)28(23,24)13-6-5-12(17)27-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQYYBTVYAYPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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